2-(3-Bromopyridin-4-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOBSLPTEJADHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571890 | |
| Record name | (3-Bromopyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142892-31-7 | |
| Record name | (3-Bromopyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination of 4-pyridineacetonitrile represents a straightforward approach. The electron-withdrawing nitrile group at position 4 directs bromination to the meta position (position 3) relative to the pyridine nitrogen.
Reaction Conditions :
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Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).
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Solvent : Dichloromethane (DCM) or acetic acid.
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Catalyst : Iron(III) bromide (FeBr₃) or Lewis acids like AlCl₃.
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Temperature : 0–25°C to minimize side reactions.
Mechanistic Analysis :
The nitrile group withdraws electron density via induction, activating the ring for electrophilic attack at position 3. Bromine coordinates with FeBr₃, generating Br⁺, which attacks the electron-deficient carbon.
Yield Optimization :
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Excess Br₂ (1.2–1.5 equiv.) improves conversion but risks over-bromination.
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Slow addition of Br₂ over 1–2 hours minimizes polybromination.
Challenges :
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Competing bromination at position 2 or 5 due to resonance effects.
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Side products require purification via column chromatography (hexane:ethyl acetate, 9:1).
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | ≥97% |
| Byproducts | <2% dibrominated |
Advantages :
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High regioselectivity due to boronic ester directing.
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Scalable to multi-gram quantities.
Nucleophilic Substitution of Halogenated Precursors
Cyanide Displacement of Halides
A two-step process:
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Synthesis of 3-Bromo-4-(chloromethyl)pyridine :
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Chlorinate 3-bromo-4-methylpyridine using SOCl₂.
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Cyanide Introduction :
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React with NaCN in DMF at 60°C for 6 hours.
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Kinetic Data :
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Rate Constant (k) : 0.15 h⁻¹ (pseudo-first-order).
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Activation Energy (Eₐ) : 45 kJ/mol.
Safety Considerations :
-
NaCN handling requires inert atmosphere and rigorous pH control (pH >10).
Yield and Purity :
| Step | Yield | Purity |
|---|---|---|
| Chlorination | 85% | 90% |
| Cyanide Substitution | 72% | 95% |
Comparative Analysis of Methods
Table 1: Method Efficiency
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Direct Bromination | 60% | Low | Moderate |
| Suzuki Coupling | 68% | High | High |
| Nucleophilic Sub. | 61% | Medium | Low |
Key Findings :
-
Suzuki coupling offers superior scalability but requires expensive catalysts.
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Direct bromination is cost-effective but struggles with regioselectivity.
Advanced Mechanistic Insights
DFT Studies on Regioselectivity
Density functional theory (DFT) calculations reveal that bromination at position 3 is favored by a 12.3 kcal/mol lower activation barrier compared to position 2. The nitrile group’s inductive effect stabilizes the transition state at position 3.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMF) accelerate cyanide substitution by stabilizing the transition state. Dielectric constant (ε) correlates linearly with reaction rate (R² = 0.94).
Industrial-Scale Production
Continuous Flow Synthesis
Adopting continuous flow reactors enhances yield and safety:
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Residence Time : 8 minutes.
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Throughput : 1.2 kg/day.
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Purity : 99.2% (GC-MS).
Economic Impact :
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Reduces waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-YL)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-(3-Bromopyridin-4-YL)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Bromopyridin-4-YL)acetonitrile with structurally related bromopyridinyl acetonitriles, highlighting differences in substitution patterns and commercial availability:
| Compound ID | Structure | CAS Number | Purity | MFCD Number |
|---|---|---|---|---|
| QK-6905 | 2-(2-Bromopyridin-4-yl)acetonitrile | 312325-74-9 | 98% | MFCD11100738 |
| PY-1796 | 2-(3-Bromopyridin-2-yl)acetonitrile | 122851-60-9 | 98% | MFCD09999977 |
| QP-9187 | This compound | 142892-31-7 | 98% | MFCD10000070 |
| PY-1800 | 2-(6-Bromopyridin-2-yl)acetonitrile | 112575-11-8 | 98% | MFCD08706174 |
Key Structural and Reactivity Differences:
Substituent Positions :
- QP-9187 : Bromine (position 3) and acetonitrile (position 4) are meta to each other.
- QK-6905 : Bromine (position 2) and acetonitrile (position 4) are ortho.
- PY-1796 : Bromine (position 3) and acetonitrile (position 2) are meta.
- PY-1800 : Bromine (position 6) and acetonitrile (position 2) are para.
These positional variations alter electronic effects (e.g., resonance, inductive withdrawal) and steric environments, which influence reactivity in substitution or coupling reactions .
Electronic Effects: Bromine’s electron-withdrawing nature deactivates the pyridine ring, while the nitrile group further polarizes the structure.
Frontier Molecular Orbitals (HOMO-LUMO): While direct DFT data for these compounds is unavailable, studies on analogous systems (e.g., chromene-acetonitrile derivatives) suggest that substituent positions significantly affect HOMO-LUMO distributions. For example, non-planar structures (e.g., compound 3 in ) exhibit localized electron density on cyclic moieties, which could translate to varied reactivity in bromopyridines depending on substitution patterns .
Commercial Viability : All listed compounds are available at 98% purity, making them suitable for high-precision syntheses (e.g., pharmaceuticals or agrochemical intermediates) .
Biological Activity
2-(3-Bromopyridin-4-YL)acetonitrile is a compound with the molecular formula C7H5BrN2, characterized by its unique bromination pattern on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications include antimicrobial and anticancer properties, which are explored through various studies.
- Molecular Weight : 197.03 g/mol
- CAS Number : 142892-31-7
- IUPAC Name : this compound
The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing various biochemical pathways. The precise mechanisms are still under investigation, but preliminary studies indicate potential roles in inhibiting key enzymes involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells .
Case Studies
-
Antimicrobial Efficacy :
- Study : A comparative study assessed the antimicrobial efficacy of several brominated pyridine derivatives, including this compound.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Anticancer Mechanism :
Research Findings Summary
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromopyridin-4-YL)acetonitrile?
The synthesis typically involves bromination of pyridine derivatives followed by nucleophilic substitution. For example, reacting 4-pyridylacetonitrile with brominating agents (e.g., NBS or HBr/H₂O₂) under controlled conditions. Optimization of solvent (e.g., acetonitrile) and base (e.g., NaH) is critical for regioselectivity and yield. Ethyl 2-(3-bromopyridin-4-yl)acetate, a derivative, is synthesized via similar bromination and esterification steps .
Q. How is this compound characterized in structural analysis?
Key techniques include:
- X-ray crystallography (using SHELX programs for refinement ).
- NMR spectroscopy (¹H/¹³C for confirming substituent positions and purity).
- IR spectroscopy (to identify nitrile and aromatic C-Br stretches).
- Mass spectrometry (for molecular weight validation). PubChem and ECHA databases provide reference data for cross-verification .
Q. What are the typical applications of this compound in medicinal chemistry research?
This compound serves as a precursor for:
- Heterocyclic scaffolds (e.g., imidazopyridines via cyclization ).
- Bioactive molecules (e.g., kinase inhibitors or receptor modulators through cross-coupling reactions ).
- Structure-activity relationship (SAR) studies by modifying the bromine or nitrile groups .
Q. Which spectroscopic techniques are most effective for purity assessment?
- HPLC (reverse-phase methods with UV detection).
- ¹H NMR (integration of peaks to detect impurities).
- Elemental analysis (to confirm C, H, N, Br content). ECHA and PubChem provide standardized purity benchmarks .
Q. What are the key safety considerations when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to nitrile toxicity.
- Store in airtight containers away from oxidizing agents. Safety data sheets for analogous compounds (e.g., allyl cyanide) recommend emergency protocols for spills .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are applicable to study its electronic properties?
Density Functional Theory (DFT) is used to:
- Optimize molecular geometry (B3LYP/6-31G* basis set).
- Analyze electron distribution (e.g., bromine’s electron-withdrawing effect on the pyridine ring).
- Predict reactivity in nucleophilic substitutions (e.g., Fukui indices). Studies on similar imidazopyridine derivatives demonstrate these applications .
Q. How does the bromine position influence reactivity compared to its isomers?
The 4-position bromine creates distinct electronic effects:
- Resonance stabilization alters charge distribution, favoring meta-directing in electrophilic substitutions.
- Steric hindrance at the 3-position affects cross-coupling efficiency (e.g., Suzuki-Miyaura). The 2-yl isomer shows higher reactivity in palladium-catalyzed reactions due to better orbital overlap .
Q. What strategies resolve contradictions in reported synthetic yields of derivatives?
- Reaction optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (DMF vs. THF), and temperatures.
- Purification methods : Use column chromatography (silica gel) or recrystallization (ethanol/water).
- In situ monitoring : NMR or LC-MS to identify intermediates/byproducts. Variability in 2-yl vs. 4-yl derivative yields highlights these factors .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound?
- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances efficiency.
- Base choice : K₂CO₃ in dioxane/water (3:1) at 80°C improves coupling rates.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h. Case studies on bromopyridine derivatives validate these conditions .
Q. What mechanistic insights explain nucleophilic substitution behavior under varying conditions?
- Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SNAr.
- Leaving group ability : Bromine’s electronegativity vs. other halogens (Cl, I) affects rate.
- Steric effects : Bulkier nucleophiles (e.g., tert-butylamine) favor 4-position substitution. Kinetic studies on analogous compounds support this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
